cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride
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Overview
Description
cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride: is a nitrogen-containing heterocyclic compound. It is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Reaction: The synthesis begins with the reaction of pyrrole with tert-butyl acrylate in the presence of a base to form a pyrroline intermediate.
Industrial Production Methods: The industrial production of cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride typically involves large-scale batch reactions using the same synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products: The major products formed from these reactions include various substituted derivatives of cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
Chemistry:
Biology:
- Investigated for its potential biological activity and interactions with various biological targets .
Medicine:
- Utilized in the development of new therapeutic agents, particularly in the synthesis of bicyclic pyrazole inhibitors of Bruton’s tyrosine kinase, which have anticancer properties .
Industry:
Mechanism of Action
The mechanism of action of cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
- cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole
- tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Uniqueness: cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This makes it particularly useful in pharmaceutical applications where solubility and stability are critical .
Properties
IUPAC Name |
tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJJIZITFWJGNF-UFIFRZAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CNC[C@H]2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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